An In-depth Technical Guide to N-t-Butyl-N'-isopropylthiourea: Chemical Properties and Structure
An In-depth Technical Guide to N-t-Butyl-N'-isopropylthiourea: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-t-Butyl-N'-isopropylthiourea. While primarily utilized as a key intermediate in the synthesis of the insecticide Buprofezin, its structural motifs are of interest in medicinal chemistry and material science. This document collates available physicochemical data, presents a detailed experimental protocol for its synthesis, and offers an analysis of its structural characteristics. Due to the limited availability of public spectroscopic data for this specific compound, expected spectral characteristics are discussed based on its molecular structure and data from analogous compounds.
Chemical Identity and Physical Properties
N-t-Butyl-N'-isopropylthiourea, also known as 1-tert-butyl-3-isopropylthiourea, is a disubstituted thiourea derivative. Its core structure consists of a thiocarbonyl group flanked by a tert-butyl group and an isopropyl group bound to the nitrogen atoms.
Table 1: Chemical Identifiers for N-t-Butyl-N'-isopropylthiourea
| Identifier | Value |
| IUPAC Name | 1-tert-butyl-3-isopropylthiourea |
| CAS Number | 52599-24-3[1][2] |
| Molecular Formula | C₈H₁₈N₂S[1] |
| Synonyms | N-t-Butyl-N'-isopropylthiourea, 3-tert-butyl-1-(propan-2-yl)thiourea, 1-tert-butyl-3-propan-2-ylthiourea[3] |
Table 2: Physicochemical Properties of N-t-Butyl-N'-isopropylthiourea
| Property | Value | Source |
| Molar Mass | 174.31 g/mol | [1] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 148.5 - 149.5 °C | [1][5][6] |
| Boiling Point (Predicted) | 215.3 ± 23.0 °C | [3] |
| Density (Predicted) | 0.949 ± 0.06 g/cm³ | [1][3] |
| Solubility | Insoluble in benzene and toluene; Soluble in acetone, chloroform, and dimethylformamide. | [1][5][6] |
Synthesis of N-t-Butyl-N'-isopropylthiourea
The primary and most direct method for the synthesis of N-t-Butyl-N'-isopropylthiourea is the nucleophilic addition of isopropylamine to tert-butyl isothiocyanate.[1][2][5] This reaction is typically carried out in an organic solvent and proceeds readily under mild conditions.
Experimental Protocol
The following protocol is adapted from methodologies described in the patent literature.
Materials:
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tert-Butyl isothiocyanate
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Isopropylamine
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Toluene (or Chlorobenzene as an alternative solvent)
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
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Filtration apparatus (e.g., Büchner funnel)
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Drying oven
Procedure:
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Reaction Setup: In a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 30g of tert-butyl isothiocyanate and 100 mL of toluene.
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Cooling: Begin stirring the solution and cool the reaction vessel to 0 °C using an ice bath.
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Addition of Isopropylamine: Slowly add 15g of isopropylamine dropwise to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to 30 °C and continue stirring for 5 hours.
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Work-up: Upon completion of the reaction, cool the mixture to 10 °C. The product will precipitate as a white solid.
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Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold toluene.
-
Drying: Dry the purified N-t-Butyl-N'-isopropylthiourea in a vacuum oven to a constant weight.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of N-t-Butyl-N'-isopropylthiourea.
Molecular Structure and Spectroscopic Analysis
Structural Diagram
Caption: Chemical structure of N-t-Butyl-N'-isopropylthiourea highlighting the key functional groups.
Predicted Spectroscopic Data
Table 3: Predicted Spectroscopic Features of N-t-Butyl-N'-isopropylthiourea
| Technique | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) | Rationale |
| ¹H NMR | ~1.2 ppm (doublet, 6H): Isopropyl methyl protons.~1.4 ppm (singlet, 9H): tert-Butyl methyl protons.~4.3 ppm (septet, 1H): Isopropyl methine proton.~6.0-7.0 ppm (broad singlets, 2H): N-H protons. | The tert-butyl group will present as a sharp singlet due to the nine equivalent protons.[7] The isopropyl group will show a characteristic doublet for the six methyl protons and a septet for the single methine proton. The N-H protons are expected to be broad and their chemical shift can be solvent-dependent. |
| ¹³C NMR | ~22-24 ppm: Isopropyl methyl carbons.~29-31 ppm: tert-Butyl methyl carbons.~48-50 ppm: Isopropyl methine carbon.~52-54 ppm: tert-Butyl quaternary carbon.~180-183 ppm: Thiocarbonyl (C=S) carbon. | The chemical shifts of the alkyl carbons are in the typical aliphatic region. The thiocarbonyl carbon is significantly deshielded and will appear far downfield. |
| FTIR (cm⁻¹) | ~3200-3400 cm⁻¹: N-H stretching vibrations.~2850-3000 cm⁻¹: C-H stretching vibrations (aliphatic).~1500-1550 cm⁻¹ & ~1300-1350 cm⁻¹: C-N stretching and N-H bending vibrations (Thioamide bands).~1365 & ~1390 cm⁻¹: Bending vibrations characteristic of the tert-butyl group.~1000-1200 cm⁻¹: C=S stretching vibration. | The N-H stretches will appear as relatively broad bands. The C-H stretches will be sharp. The combination of C-N and N-H vibrations gives rise to characteristic thioamide bands. The C=S stretch is often weak and can be difficult to assign definitively. |
| Mass Spec. (m/z) | 174 (M⁺): Molecular ion.159: Loss of a methyl radical (CH₃•).115: Loss of a tert-butyl radical ((CH₃)₃C•).58: Cleavage to form [ (CH₃)₂CHNH₂ ]⁺ or [ (CH₃)₃CNH ]⁺. | The molecular ion should be observable. Fragmentation is likely to occur via cleavage of the bulky alkyl groups. Alpha-cleavage adjacent to the nitrogen atoms is a probable fragmentation pathway. |
Applications and Future Directions
The primary documented application of N-t-Butyl-N'-isopropylthiourea is as a crucial intermediate in the industrial synthesis of the insecticide Buprofezin.[1] The thiourea moiety is a versatile functional group in organic synthesis and has been explored in various contexts, including as a ligand in coordination chemistry and as a building block for more complex heterocyclic systems.
While there is no current literature pointing to its direct use in drug development, the N,N'-disubstituted thiourea scaffold is present in a number of biologically active molecules. Further research could explore the potential of N-t-Butyl-N'-isopropylthiourea and its derivatives as scaffolds for novel therapeutic agents or as functional components in material science applications.
Conclusion
This technical guide has summarized the known chemical and physical properties of N-t-Butyl-N'-isopropylthiourea and provided a detailed protocol for its synthesis. The structural features have been outlined, and a predictive analysis of its spectroscopic characteristics has been presented in the absence of publicly available experimental data. As a readily accessible chemical intermediate, N-t-Butyl-N'-isopropylthiourea holds potential for further exploration in various fields of chemical research beyond its current application in the agrochemical industry.
References
- 1. chembk.com [chembk.com]
- 2. 52599-24-3 | CAS DataBase [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. N-T-Butyl-N-Isopropyl thiourea, China N-T-Butyl-N-Isopropyl thiourea Selling, Selling China N-T-Butyl-N-Isopropyl thiourea, lianyungang jindun agrochemical co.,ltd. [chemnet.com]
- 5. N-T-BUTYL-N'-ISOPROPYLTHIOUREA CAS#: 52599-24-3 [m.chemicalbook.com]
- 6. N-T-Butyl-N'-Isopropylthiourea-GMA-DMB1-DMB2-Glycidol-COD-MTCHEM [mingtuochem.com]
- 7. acdlabs.com [acdlabs.com]
